Rosuvastatin Calcium is a salt form of Rosuvastatin, a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [, , ] This enzyme plays a critical role in the biosynthesis of cholesterol in the liver. [, , ] Rosuvastatin Calcium is categorized as a statin, a class of lipid-lowering agents. [, , ]
The synthesis of rosuvastatin calcium has undergone various improvements over the years. The initial methods involved multiple steps that often resulted in impurities and low yields. Recent advancements have focused on optimizing these processes for better efficiency and purity.
The molecular structure of rosuvastatin calcium is characterized by several key features:
The stereochemistry is significant, as it contains chiral centers at positions 3 and 5 of the heptenoic acid, contributing to its biological activity .
Rosuvastatin calcium participates in various chemical reactions that are crucial for its synthesis and functionality:
The mechanism of action for rosuvastatin calcium involves competitive inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis:
Rosuvastatin calcium exhibits several notable physical and chemical properties:
Rosuvastatin calcium is primarily used in clinical settings for:
Rosuvastatin calcium (originally designated ZD4522) emerged from targeted drug discovery efforts to develop statins with enhanced efficacy and pharmacokinetic properties. It was patented in 1991 by Shionogi & Co., with subsequent global development and commercialization partnerships established with AstraZeneca [1] [7]. The compound underwent rigorous clinical evaluation through the GALAXY clinical trials program, which encompassed over 70,000 patients across multiple Phase II-IV studies. These trials demonstrated its superior efficacy in reducing low-density lipoprotein cholesterol compared to existing statins, alongside acceptable safety profiles [1].
The United States Food and Drug Administration (FDA) granted approval for rosuvastatin calcium (brand name Crestor) on August 13, 2003, following review of New Drug Application 21-366 [2]. This approval covered multiple indications, including primary hyperlipidemia, mixed dyslipidemia, homozygous familial hypercholesterolemia, and cardiovascular risk reduction. Regulatory endorsement by the European Medicines Agency followed in 2004. The year 2021 marked a significant expansion of its therapeutic portfolio with the FDA approval of Roszet, a fixed-dose combination tablet containing rosuvastatin and the cholesterol absorption inhibitor ezetimibe, designed for patients requiring additional low-density lipoprotein cholesterol reduction beyond statin monotherapy [5].
Table 1: Key Milestones in Rosuvastatin Calcium Development
Year | Event |
---|---|
1991 | Compound patented |
2003 | FDA approval (NDA 21-366) for Crestor [2] |
2004 | European Medicines Agency approval |
2021 | FDA approval of Roszet (rosuvastatin/ezetimibe) [5] |
2022 | Ranked 13th most prescribed medication in the United States (>37 million prescriptions) [1] |
Rosuvastatin calcium possesses distinct molecular features that differentiate it from other statins. Its chemical designation is bis[(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid] calcium salt, reflecting its unique bis-calcium salt configuration [3] [8]. The molecular formula is C~44~H~54~CaF~2~N~6~O~12~S~2~, with a molecular weight of 1001.137 g/mol [3] [6].
The structure integrates several pharmacologically significant elements:
Rosuvastatin calcium exhibits hydrophilic properties, with an octanol/water partition coefficient of 0.13 at pH 7.0 [8]. This polarity facilitates selective uptake by hepatocytes via organic anion-transporting polypeptides (OATP1B1), contributing to its targeted hepatic action and reduced peripheral effects. The compound presents as a white to off-white powder with limited aqueous solubility (0.00936 mg/mL in water), though adequate solubility in dimethyl sulfoxide (50 mg/mL) facilitates pharmaceutical formulation [6].
Table 2: Physicochemical Properties of Rosuvastatin Calcium
Property | Characteristic |
---|---|
Chemical formula | C~44~H~54~CaF~2~N~6~O~12~S~2~ |
Molecular weight | 1001.137 g/mol |
Appearance | White to off-white powder |
Water solubility | 0.00936 mg/mL |
LogP (octanol/water) | 0.13 (pH 7.0) |
Protein binding | 88% (primarily albumin) [1] |
Bioavailability | ~20% [1] [7] |
Rosuvastatin calcium occupies a distinct position among HMG-CoA reductase inhibitors due to its exceptional potency and unique pharmacokinetic profile. When classified by therapeutic intensity—defined by expected percentage reduction in low-density lipoprotein cholesterol—rosuvastatin demonstrates superior efficacy per milligram compared to other statins [9]:
This potency profile is quantified in comparative pharmacodynamic studies. Rosuvastatin achieves 45.8-54.6% reductions in low-density lipoprotein cholesterol at doses of 10-40 mg daily, approximately three-fold more potent than equivalent milligram doses of atorvastatin [3] [9]. The STELLAR trial demonstrated rosuvastatin's superiority over atorvastatin, pravastatin, and simvastatin in achieving combined lipid targets, attributable to its prolonged hepatic residence time and higher HMG-CoA reductase binding affinity [1].
Pharmacokinetically, rosuvastatin calcium exhibits advantages through its limited metabolism via cytochrome P450 pathways. While approximately 90% of circulating drug is eliminated unchanged, only 10% undergoes hepatic metabolism, primarily via CYP2C9 to the minimally active N-desmethyl metabolite (which possesses only 1/6 to 1/9 of the parent compound's activity) [1] [7]. This contrasts significantly with simvastatin, lovastatin, and atorvastatin, which undergo extensive CYP3A4 metabolism, creating higher potential for drug-drug interactions. Rosuvastatin's extended elimination half-life (19 hours) supports once-daily dosing and sustained inhibition of cholesterol synthesis [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7